molecular formula C15H16ClNO2S B602976 4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide CAS No. 1374684-00-0

4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B602976
CAS No.: 1374684-00-0
M. Wt: 309.8g/mol
InChI Key: DFDBYMLWFWJRTH-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide is an organic compound with the molecular formula C15H16ClNO2S and a molecular weight of 309.8 g/mol It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-3-methyl-N-phenylaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of benzenesulfonic acids.

    Reduction: Formation of benzenesulfinamides.

Scientific Research Applications

4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s ability to interact with specific molecular targets makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-ethyl-N-phenylbenzenesulfonamide
  • 4-chloro-N-methyl-N-phenylbenzenesulfonamide
  • 4-methoxy-N-methyl-N-phenylbenzenesulfonamide
  • 4-chloro-N-ethyl-3-nitro-N-phenylbenzenesulfonamide

Uniqueness

4-chloro-N-ethyl-3-methyl-N-phenylbenzene-1-sulfonamide is unique due to the presence of both an ethyl and a methyl group on the nitrogen atom, which can influence its reactivity and interaction with molecular targets. This structural feature distinguishes it from other benzenesulfonamides and can lead to different biological and chemical properties .

Properties

CAS No.

1374684-00-0

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8g/mol

IUPAC Name

4-chloro-N-ethyl-3-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)14-9-10-15(16)12(2)11-14/h4-11H,3H2,1-2H3

InChI Key

DFDBYMLWFWJRTH-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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